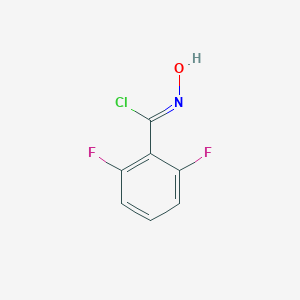

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride

Descripción general

Descripción

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4ClF2NO. It is known for its unique properties and applications in various scientific fields. The compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboximidoyl chloride group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Solvent: Anhydrous solvents such as dichloromethane or chloroform.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases like triethylamine or pyridine are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and hydroxylamine.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2,6-difluoro-N-hydroxybenzenecarboximidoyl amines or esters can be formed.

Hydrolysis Products: 2,6-Difluorobenzoic acid and hydroxylamine.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of various halogenated compounds, including derivatives similar to 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride, in exhibiting antibacterial properties. The introduction of halogens, particularly fluorine and chlorine, has been shown to enhance the antimicrobial efficacy of compounds against both gram-positive bacteria and mycobacteria.

Case Study: Antibacterial Efficacy

- A series of compounds were synthesized and tested for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that halogenated derivatives displayed superior antibacterial activity compared to non-halogenated counterparts. Specifically, compounds with fluorine substitutions showed a broader spectrum of action and higher efficacy than traditional antibiotics like ampicillin and rifampicin .

Table 1: Antibacterial Activity of Halogenated Compounds

| Compound Identifier | Structure Type | Activity Against MRSA | Comparison to Ampicillin |

|---|---|---|---|

| 1i | Monochlorinated | Active | Comparable |

| 2j | Dichlorinated | Highly Active | Superior |

| 2k | Trifluoromethyl | Active | Comparable |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structures can induce cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal mammalian cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Table 2: Cytotoxicity Profiles

| Compound Identifier | Cancer Cell Line Tested | IC50 Value (µM) | Normal Cell Toxicity |

|---|---|---|---|

| 1p | MCF-7 | 5.4 | Low |

| 2q | HeLa | 3.8 | Moderate |

Role as a Bioisostere

The compound's structure allows it to act as a bioisostere for various functional groups in drug design. The incorporation of fluorine atoms can modify the lipophilicity and electronic properties of the molecule, leading to improved binding interactions with biological targets.

Case Study: Drug Design Innovations

- Research has shown that substituting traditional groups with fluorinated analogs can enhance the pharmacokinetic profiles of drugs. For instance, the introduction of fluorine in place of hydroxyl or amine groups has been linked to increased metabolic stability and bioavailability .

Table 3: Bioisosteric Effects in Drug Design

| Original Functional Group | Fluorinated Equivalent | Effect on Drug Potency |

|---|---|---|

| -OH | -F | Increased |

| -NH2 | -N(CH3) | Enhanced |

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved often include:

Covalent Bond Formation: Interaction with amino acid residues such as serine, cysteine, or lysine.

Hydrogen Bonding: Stabilization of the compound within the active site of enzymes.

Comparación Con Compuestos Similares

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:

2,6-Difluorobenzonitrile: Lacks the hydroxyl and carboximidoyl chloride groups, making it less reactive.

2,6-Difluorobenzoic Acid: Contains a carboxyl group instead of the carboximidoyl chloride group, leading to different reactivity and applications.

N-Hydroxybenzenecarboximidoyl Chloride: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Actividad Biológica

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride (CAS No. 118591-69-8) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Several studies have indicated its potential as an inhibitor of specific enzymes and as a modulator of signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. This inhibition can lead to altered cellular responses and has implications in cancer research.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Antioxidant Properties : The presence of the hydroxyl group in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific proteases | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound was found to inhibit the growth of these bacteria at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity leading to cell lysis.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Cell wall disruption |

| Escherichia coli | 15 µg/mL | Metabolic interference |

Propiedades

IUPAC Name |

(1Z)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIPVAANFKTSIG-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.